![molecular formula C17H19NO3 B269404 2-(2-ethoxyethoxy)-N-phenylbenzamide](/img/structure/B269404.png)
2-(2-ethoxyethoxy)-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-ethoxyethoxy)-N-phenylbenzamide, also known as EEPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EEPA is a benzamide derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Wirkmechanismus
The mechanism of action of 2-(2-ethoxyethoxy)-N-phenylbenzamide involves the binding of the compound to the active site of proteasomes, inhibiting their activity. This leads to an accumulation of proteins in cells, which can have various effects depending on the specific proteins involved. 2-(2-ethoxyethoxy)-N-phenylbenzamide has also been shown to have other mechanisms of action, including the inhibition of tubulin polymerization and the activation of caspases.
Biochemical and Physiological Effects:
2-(2-ethoxyethoxy)-N-phenylbenzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune responses. It has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-ethoxyethoxy)-N-phenylbenzamide in lab experiments is its high purity level, which ensures that the results obtained are accurate and reproducible. However, 2-(2-ethoxyethoxy)-N-phenylbenzamide can be expensive to synthesize, which may limit its use in certain experiments. Additionally, the compound has a relatively short half-life, which can make it difficult to maintain a consistent concentration over time.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(2-ethoxyethoxy)-N-phenylbenzamide. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of 2-(2-ethoxyethoxy)-N-phenylbenzamide. Another area of interest is the exploration of the compound's potential applications in the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanisms of action of 2-(2-ethoxyethoxy)-N-phenylbenzamide and its effects on various biological processes.
Synthesemethoden
The synthesis of 2-(2-ethoxyethoxy)-N-phenylbenzamide involves the reaction of 2-ethoxyethanol with phenyl isocyanate, followed by the addition of benzoyl chloride. This reaction results in the formation of 2-(2-ethoxyethoxy)-N-phenylbenzamide as a white solid with a high purity level.
Wissenschaftliche Forschungsanwendungen
2-(2-ethoxyethoxy)-N-phenylbenzamide has been widely used in scientific research due to its ability to inhibit the activity of various enzymes and proteins. It has been shown to be particularly effective in inhibiting the activity of proteasomes, which are responsible for the degradation of proteins in cells. This makes 2-(2-ethoxyethoxy)-N-phenylbenzamide a valuable tool for studying the role of proteasomes in various biological processes, including cell division, apoptosis, and protein quality control.
Eigenschaften
Produktname |
2-(2-ethoxyethoxy)-N-phenylbenzamide |
---|---|
Molekularformel |
C17H19NO3 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
2-(2-ethoxyethoxy)-N-phenylbenzamide |
InChI |
InChI=1S/C17H19NO3/c1-2-20-12-13-21-16-11-7-6-10-15(16)17(19)18-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,18,19) |
InChI-Schlüssel |
BOZQLVAASMYIJI-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CCOCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.